Kltwqelyqlkykgi
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Overview
Description
Kltwqelyqlkykgi is a vascular endothelial growth factor (VEGF) mimicking peptide, known for its ability to bind to VEGF receptors and compete with VEGF. This compound has shown significant potential in promoting angiogenesis, healing gastric ulcers in rodents, and inducing capillary formation and organization in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kltwqelyqlkykgi can be synthesized through solid-phase peptide synthesis (SPPS). The peptide is typically synthesized as a white powder with an azide group in the amino terminal region, which can be reacted with other molecules via a click reaction . The sequence of this compound is Lys-Leu-Thr-Trp-Gln-Glu-Leu-Tyr-Gln-Leu-Lys-Tyr-Lys-Gly-Ile .
Industrial Production Methods
Industrial production of this compound involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to ensure high purity. The compound is then lyophilized to obtain a stable powder form for storage and further use .
Chemical Reactions Analysis
Types of Reactions
Kltwqelyqlkykgi primarily undergoes binding reactions with VEGF receptors. It can also participate in click reactions due to the presence of an azide group in its structure .
Common Reagents and Conditions
Click Reaction: Utilizes azide-alkyne cycloaddition, often catalyzed by copper(I) ions.
Binding Reactions: Involves interaction with VEGF receptors under physiological conditions.
Major Products
The major product of the click reaction involving this compound is a stable triazole-linked compound. When binding to VEGF receptors, the major outcome is the inhibition of VEGF activity, leading to angiogenesis .
Scientific Research Applications
Kltwqelyqlkykgi has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide-receptor interactions and click chemistry reactions.
Biology: Investigated for its role in promoting angiogenesis and healing gastric ulcers in rodent models
Industry: Utilized in the development of bioactive hydrogels for tissue engineering and regenerative medicine.
Mechanism of Action
Kltwqelyqlkykgi exerts its effects by mimicking VEGF and binding to VEGF receptors. This binding competes with natural VEGF, leading to the activation of VEGF receptors and subsequent angiogenesis. The peptide promotes endothelial cell proliferation, migration, and capillary formation, which are crucial for tissue regeneration and healing .
Comparison with Similar Compounds
Similar Compounds
VEGF: The natural ligand for VEGF receptors, promoting angiogenesis and vascular permeability.
QK Peptide: Another VEGF mimicking peptide with similar biological activity to Kltwqelyqlkykgi.
Uniqueness
This compound is unique due to its specific sequence and structure, which allows it to effectively compete with VEGF and promote angiogenesis. Its ability to induce capillary formation and organization in vitro makes it a valuable tool in tissue engineering and regenerative medicine .
Properties
Molecular Formula |
C92H143N21O23 |
---|---|
Molecular Weight |
1911.2 g/mol |
IUPAC Name |
(2S,3S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C92H143N21O23/c1-10-52(8)77(92(135)136)112-75(119)48-100-80(123)62(22-14-17-39-94)101-87(130)70(44-54-24-28-57(115)29-25-54)109-81(124)63(23-15-18-40-95)102-85(128)67(41-49(2)3)107-83(126)65(33-36-74(98)118)104-88(131)71(45-55-26-30-58(116)31-27-55)110-86(129)68(42-50(4)5)108-84(127)66(34-37-76(120)121)103-82(125)64(32-35-73(97)117)105-89(132)72(46-56-47-99-61-21-12-11-19-59(56)61)111-91(134)78(53(9)114)113-90(133)69(43-51(6)7)106-79(122)60(96)20-13-16-38-93/h11-12,19,21,24-31,47,49-53,60,62-72,77-78,99,114-116H,10,13-18,20,22-23,32-46,48,93-96H2,1-9H3,(H2,97,117)(H2,98,118)(H,100,123)(H,101,130)(H,102,128)(H,103,125)(H,104,131)(H,105,132)(H,106,122)(H,107,126)(H,108,127)(H,109,124)(H,110,129)(H,111,134)(H,112,119)(H,113,133)(H,120,121)(H,135,136)/t52-,53+,60-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,77-,78-/m0/s1 |
InChI Key |
ZHHXHKUQDPVCQO-MVXMSPHASA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)N |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)N |
Origin of Product |
United States |
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